molecular formula C17H17FN2O2 B11169600 4-(butanoylamino)-N-(2-fluorophenyl)benzamide

4-(butanoylamino)-N-(2-fluorophenyl)benzamide

Cat. No.: B11169600
M. Wt: 300.33 g/mol
InChI Key: QWZQANGBKADEPT-UHFFFAOYSA-N
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Description

4-BUTANAMIDO-N-(2-FLUOROPHENYL)BENZAMIDE is a chemical compound known for its unique structure and properties

Preparation Methods

The synthesis of 4-BUTANAMIDO-N-(2-FLUOROPHENYL)BENZAMIDE involves specific synthetic routes and reaction conditions. One common method includes the reaction of 2-fluoroaniline with butanoyl chloride to form the intermediate product, which is then reacted with benzoyl chloride to yield the final compound. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

4-BUTANAMIDO-N-(2-FLUOROPHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-BUTANAMIDO-N-(2-FLUOROPHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BUTANAMIDO-N-(2-FLUOROPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-BUTANAMIDO-N-(2-FLUOROPHENYL)BENZAMIDE can be compared with similar compounds such as:

    4-CYANO-N-(2-FLUOROPHENYL)BENZAMIDE: This compound has a cyano group instead of a butanamido group, which may result in different chemical and biological properties.

    2-FLUORO-N-(4-FLUOROPHENYL)BENZAMIDE: This compound has a different substitution pattern on the benzamide structure, leading to variations in its reactivity and applications.

Properties

Molecular Formula

C17H17FN2O2

Molecular Weight

300.33 g/mol

IUPAC Name

4-(butanoylamino)-N-(2-fluorophenyl)benzamide

InChI

InChI=1S/C17H17FN2O2/c1-2-5-16(21)19-13-10-8-12(9-11-13)17(22)20-15-7-4-3-6-14(15)18/h3-4,6-11H,2,5H2,1H3,(H,19,21)(H,20,22)

InChI Key

QWZQANGBKADEPT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F

Origin of Product

United States

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